

5-Methoxytryptamine hydrochloride basic properties and characteristics

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Compound of Interest

Compound Name: 5-Methoxytryptamine
hydrochloride

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An In-depth Technical Guide on the Core Properties and Characteristics of **5-Methoxytryptamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine hydrochloride (5-MT HCl), also known as Mexamine, is a tryptamine derivative structurally related to the neurotransmitter serotonin and the neurohormone melatonin.[1] It is a compound of significant interest in neuroscience and pharmacology due to its activity as a non-selective serotonin receptor agonist.[2][3] This technical guide provides a comprehensive overview of the fundamental properties and characteristics of **5-Methoxytryptamine hydrochloride**, including its physicochemical properties, pharmacological profile, and detailed experimental protocols for its analysis and characterization.

Physicochemical Properties

5-Methoxytryptamine hydrochloride is an off-white to beige crystalline powder.[4][5] It is known to be hygroscopic and should be stored in a cool, dry, and well-ventilated area, protected from light.[2][4][6] The compound is generally considered stable under appropriate storage conditions, with a shelf life of at least four years when stored at -20°C.[7][8]

Table 1: General and Physicochemical Properties of 5-Methoxytryptamine Hydrochloride

Property	Value
Synonyms	Mexamine, O-Methylserotonin, Deacetylmelatonin, 5-MT
Chemical Formula	C ₁₁ H ₁₄ N ₂ O · HCl
Molecular Weight	226.7 g/mol
Appearance	White to beige crystalline powder
Melting Point	246-248 °C
Solubility	Methanol: SolubleWater: MiscibleDMF: 30 mg/mL DMSO: 30-38 mg/mL Ethanol: 10 mg/mL PBS (pH 7.2): 10 mg/mL
Stability	Stable, Hygroscopic
Storage Conditions	2-8°C or -20°C, protect from light and moisture
CAS Number	66-83-1

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

Pharmacological Characteristics

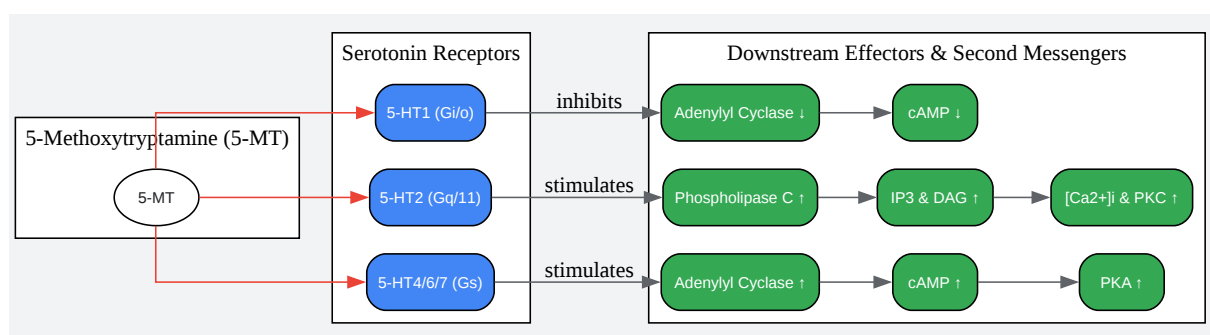
5-Methoxytryptamine is a non-selective agonist for several serotonin (5-HT) receptors, with no significant affinity for the 5-HT₃ receptor subtype.[\[2\]](#) Its broad-spectrum agonism allows it to modulate a wide range of physiological and neurological processes, making it a valuable tool for studying the serotonergic system.[\[5\]](#)[\[7\]](#)

Mechanism of Action

5-MT exerts its effects by binding to and activating various 5-HT receptor subtypes, which are G-protein coupled receptors (GPCRs). The primary signaling pathways initiated by 5-MT are dependent on the G-protein to which the specific receptor subtype is coupled.

- 5-HT₁ Receptor Family (G_{i/o}-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
- 5-HT₂ Receptor Family (G_{o/11}-coupled): Agonism at these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[7]
- 5-HT₄, 5-HT₆, and 5-HT₇ Receptor Families (G_s-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[7]

Below is a diagram illustrating the primary signaling pathways activated by 5-Methoxytryptamine.



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Caption: Primary signaling pathways of 5-Methoxytryptamine.

Table 2: Pharmacological Data for 5-Methoxytryptamine

Receptor Subtype	Action	Potency (EC ₅₀ / K _i)	Notes
5-HT _{1A}	Agonist	-	Contributes to behavioral effects.[9]
5-HT _{1D}	Agonist	-	High affinity.[8]
5-HT _{2A}	Agonist	EC ₅₀ = 0.503 nM	Extremely potent agonism.[2] Induces head-twitch response in rodents.[2]
5-HT _{2B}	Agonist	-	25-fold more selective for 5-HT _{2B} over 5-HT _{2A} . [2]
5-HT _{2C}	Agonist	-	400-fold more selective for 5-HT _{2B} over 5-HT _{2C} . [2]
5-HT ₄	Agonist	-	Active as an agonist. [10]
5-HT ₆	Agonist	-	High affinity.[8]
5-HT ₇	Agonist	-	High affinity.[8]
SERT	-	Low micromolar K _i	Weak affinity at the serotonin transporter. [11]

This table presents a summary of available data; a comprehensive set of binding affinities (K_i) and functional potencies (EC₅₀) across all receptor subtypes is not readily available in a single source.

Experimental Protocols

Accurate characterization and quantification of **5-Methoxytryptamine hydrochloride** are essential for research and development. The following sections provide detailed methodologies for key experiments.

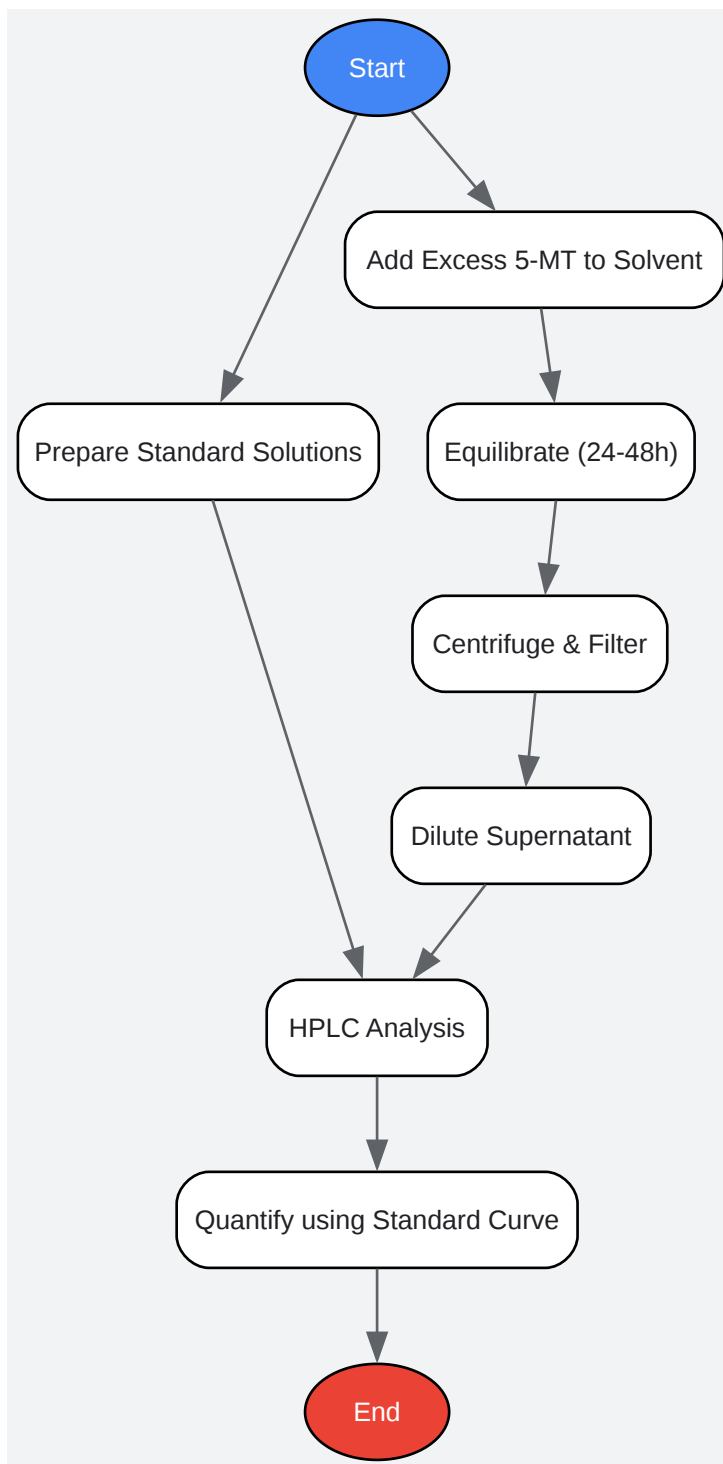
Solubility Determination (Shake-Flask Method with HPLC Analysis)

The shake-flask method is the standard for determining the equilibrium solubility of a compound.[\[12\]](#)

Methodology:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **5-Methoxytryptamine hydrochloride** in the mobile phase for HPLC analysis (e.g., 1 µg/mL to 100 µg/mL).[\[12\]](#)
- Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent in a sealed vial to create a saturated solution.[\[12\]](#)
- Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[\[12\]](#)
- Phase Separation: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a syringe filter (e.g., 0.22 µm).[\[12\]](#)
- Dilution: Dilute the filtered supernatant with the mobile phase to a concentration within the standard curve's range.[\[12\]](#)
- HPLC Analysis:
 - Column: Reverse-phase C18 column.[\[12\]](#)
 - Mobile Phase: A mixture of acetonitrile or methanol and a buffer (e.g., ammonium acetate or phosphate buffer).[\[12\]](#)
 - Detection: UV detector at the wavelength of maximum absorbance (approximately 222 nm and 278 nm).[\[12\]](#)
- Quantification: Construct a calibration curve from the standard solutions and use the regression equation to determine the concentration of 5-Methoxytryptamine in the diluted supernatant. Calculate the original solubility, accounting for the dilution factor.[\[12\]](#)

The following diagram illustrates the workflow for solubility determination.



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Caption: Workflow for solubility determination.

Quantification in Human Plasma by HPLC-MS/MS

This protocol is for the sensitive and selective quantification of 5-Methoxytryptamine in human plasma, crucial for pharmacokinetic studies.^[8]

Methodology:

- Sample Preparation (Protein Precipitation):^[8]
 - Thaw frozen human plasma samples on ice.
 - To 100 μ L of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog).
 - Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- HPLC-MS/MS Analysis:
 - Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).^[4]
 - Column: Reverse-phase C18 column.^[4]
 - Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).^[4]
 - Ionization Mode: Positive ion electrospray ionization (ESI+).^[4]
 - Detection: Multiple Reaction Monitoring (MRM) for quantification.^[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of 5-Methoxytryptamine, particularly in forensic applications.[\[6\]](#)

Methodology:

- Sample Preparation and Derivatization:
 - Extraction of 5-Methoxytryptamine from the matrix (e.g., tissue homogenate) using an organic solvent like chloroform.[\[6\]](#)
 - Derivatization with an agent such as pentafluoropropionic anhydride to improve volatility and chromatographic properties.[\[6\]](#)
- GC-MS Analysis:
 - Column: HP-5MS (5% phenyl methyl siloxane) or similar capillary column.[\[13\]](#)
 - Carrier Gas: Helium.[\[13\]](#)
 - Temperature Program: An initial hold at a lower temperature (e.g., 50°C) followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 310°C).[\[13\]](#)
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[4\]](#)
 - Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[\[4\]](#)

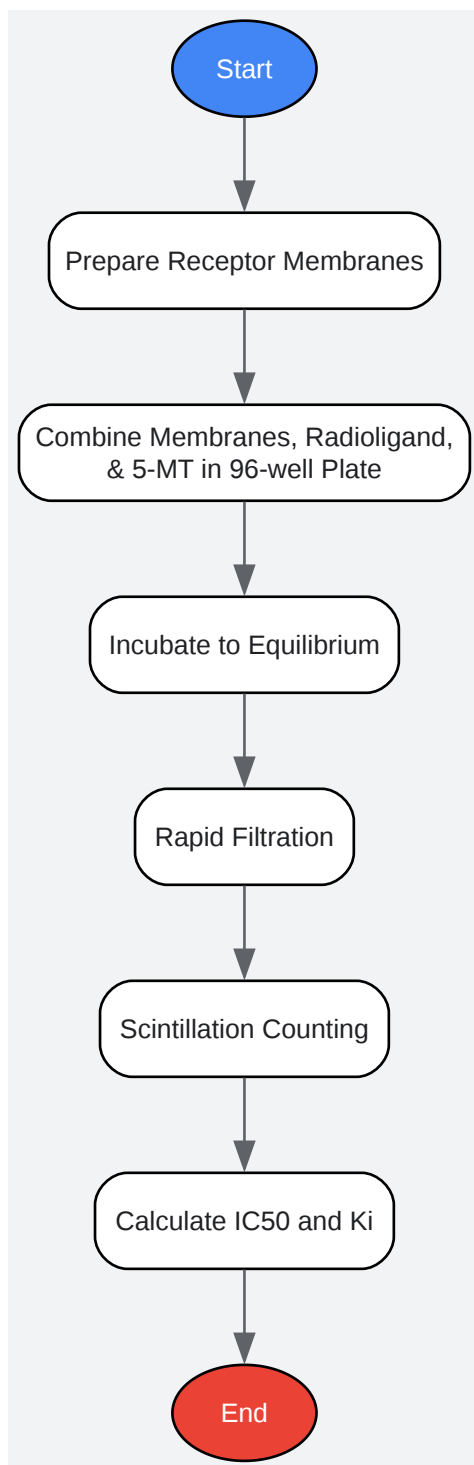
In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of 5-Methoxytryptamine for specific serotonin receptor subtypes.[\[7\]](#)

Methodology:

- Membrane Preparation: Prepare cell membranes expressing the target human 5-HT receptor subtype from cultured cells or tissue homogenates.^[7]
- Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT_{2A} receptors), and varying concentrations of 5-Methoxytryptamine (the competitor).^[14]
- Incubation: Incubate the mixture to allow binding to reach equilibrium.
- Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
- Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
- Data Analysis: Plot the percentage of radioligand displaced against the concentration of 5-Methoxytryptamine. Calculate the IC₅₀ value, which can then be converted to a K_i value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a radioligand binding assay.



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Caption: Workflow for a radioligand binding assay.

Conclusion

5-Methoxytryptamine hydrochloride is a versatile and potent pharmacological tool for investigating the serotonergic system. Its well-defined physicochemical properties and broad-spectrum agonism at 5-HT receptors make it an invaluable compound for researchers in neuroscience, pharmacology, and drug development. A thorough understanding of its characteristics and the application of robust experimental protocols, as detailed in this guide, are essential for advancing our knowledge of serotonergic modulation and its therapeutic potential.

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